molecular formula C13H8F3NO2 B1323370 2-(4-Trifluoromethylphenyl)nicotinic acid CAS No. 339538-65-7

2-(4-Trifluoromethylphenyl)nicotinic acid

Cat. No. B1323370
CAS RN: 339538-65-7
M. Wt: 267.2 g/mol
InChI Key: BSJZOKLRDOUYFW-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenyl)nicotinic acid is a carboxylic acid with the molecular formula C13H8F3NO2 and a molecular weight of 267.203 . It is a trifluoromethyl-containing aromatic compound with unique biological activity . It is used as a precursor material for the preparation of other pesticides or medicines .


Synthesis Analysis

The synthesis of 2-(4-Trifluoromethylphenyl)nicotinic acid involves several steps. One of the representative synthetic methods is a cyclocondensation reaction starting from compound 9, derived from Vilsmeier salt . Ethyl 4,4,4-trifluoroacetoacetate can be condensed with compound 9 to form 2-(4-Trifluoromethylphenyl)nicotinic acid .


Molecular Structure Analysis

The molecular structure of 2-(4-Trifluoromethylphenyl)nicotinic acid is represented by the formula C13H8F3NO2 . This indicates that the molecule consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.

Scientific Research Applications

Pharmacology

2-(4-Trifluoromethylphenyl)nicotinic acid: is utilized in pharmacological research due to its potential as a building block for the synthesis of various bioactive molecules. Its structural motif is found in a number of therapeutic agents, particularly those targeting the central nervous system. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, which can improve drug absorption and efficacy .

Material Science

In material science, this compound serves as a precursor for the development of advanced materials with specific electronic properties. Its aromatic ring system can be incorporated into polymers or small molecules to modify their electronic characteristics, which is valuable for creating novel conductive materials .

Chemical Synthesis

2-(4-Trifluoromethylphenyl)nicotinic acid: is a versatile reagent in organic synthesis. It can undergo various chemical transformations, including coupling reactions and halogenations, to produce a wide array of derivatives. These derivatives are crucial intermediates in the synthesis of complex organic compounds .

Biochemistry

This compound is also significant in biochemistry for studying enzyme-catalyzed reactions. The presence of the nicotinic acid moiety allows it to act as a substrate or inhibitor for enzymes involved in the metabolism of pyridine-containing compounds, aiding in the exploration of biochemical pathways .

Agriculture

In the agricultural sector, derivatives of 2-(4-Trifluoromethylphenyl)nicotinic acid may be explored as potential growth regulators or pesticides. The structural analogs of this compound could interact with plant receptors or enzymes, influencing growth patterns and pest resistance .

Environmental Science

Environmental scientists might investigate 2-(4-Trifluoromethylphenyl)nicotinic acid for its environmental fate and transport. Understanding its degradation products and interaction with environmental matrices is essential for assessing its ecological impact and designing greener chemicals .

Safety and Hazards

The safety data sheet for nicotinic acid, a related compound, indicates that it causes serious eye irritation . It’s important to handle 2-(4-Trifluoromethylphenyl)nicotinic acid with appropriate safety measures, including wearing eye protection and washing skin thoroughly after handling .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJZOKLRDOUYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624042
Record name 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethylphenyl)nicotinic acid

CAS RN

339538-65-7
Record name 2-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Trifluoromethyl-phenyl)-nicotinic acid ethyl ester (2.33 g, 7.9 mmol) was dissolved in 40 ml of a 3:1:1 mixture of tetrahydrofuran-methanol-water, and lithium hydroxide monohydrate (828 mg, 19.8 mmol) was added. After stirring overnight at room temperature, the volatiles were removed under vacuum and 75 ml of water was added to the mixture, which was brought to pH 2 with 1N HCl. The resulting slurry was extracted with 2×100 ml of ethyl acetate, the combined organic layers were washed with brine, dried (magnesium sulfate), filtered and concentrated under vacuum to provide 2.15 g of the title compound as a colorless solid.
Name
2-(4-Trifluoromethyl-phenyl)-nicotinic acid ethyl ester
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
828 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran-methanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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